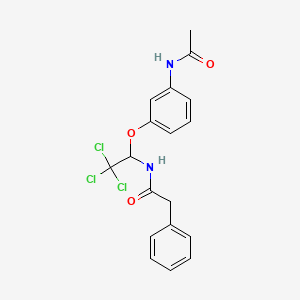![molecular formula C11H11N3O6 B11709677 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a hydrazono group and a pentanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid typically involves the reaction of 4-nitroaniline with glutaric acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of an acidic or basic medium to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazono group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but lacks the pentanedioic acid moiety.
4-Nitrophenylhydrazine: Similar but does not contain the pentanedioic acid group.
2-Nitrophenylhydrazine: Similar but with different substitution patterns on the phenyl ring
Uniqueness
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid is unique due to the presence of both the nitro group and the pentanedioic acid moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O6 |
|---|---|
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H11N3O6/c15-10(16)6-5-9(11(17)18)13-12-7-1-3-8(4-2-7)14(19)20/h1-4,12H,5-6H2,(H,15,16)(H,17,18)/b13-9- |
Clave InChI |
JCSHJOVLJPJVLY-LCYFTJDESA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=C(/CCC(=O)O)\C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NN=C(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Solubilidad |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)

![Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate](/img/structure/B11709648.png)
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)
